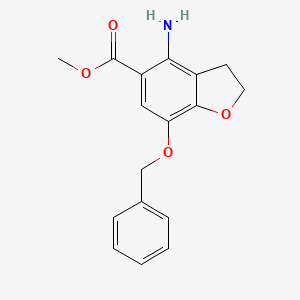
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol is a synthetic compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . It is a derivative of D-ribitol, where the hydroxyl groups at positions 2 and 3 are protected by an isopropylidene group, and the hydroxyl group at position 4 is replaced by a sulfur atom. This compound is primarily used in scientific research and has shown potential in various applications, particularly in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol can be synthesized through several steps starting from D-riboseThe synthetic route typically involves the following steps :
Protection of Hydroxyl Groups: D-ribose is treated with acetone and an acid catalyst to form the isopropylidene derivative.
Introduction of Sulfur: The protected intermediate is then reacted with a sulfur-containing reagent, such as thiourea, to introduce the sulfur atom at position 4.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The isopropylidene group can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can be used to remove or substitute the isopropylidene group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Derivatives with different protecting groups.
Aplicaciones Científicas De Investigación
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of nucleoside analogs, which have potential anticancer and antiviral activities.
Biological Studies: The compound is used to study the effects of sulfur-containing nucleosides on cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including thio-sugars and thio-nucleosides.
Mecanismo De Acción
The mechanism of action of 1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol involves its conversion to active nucleoside analogs. These analogs can inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. The sulfur atom in the compound enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of DNA polymerases .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Anhydro-2,3-di-O-isopropylidene-4-thio-D-ribitol: Similar structure but with different protecting groups.
1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol: Another derivative with a different protecting group at position 5.
Uniqueness
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol is unique due to its specific isopropylidene protection and the presence of a sulfur atom at position 4. This combination of features enhances its stability and makes it a valuable intermediate for the synthesis of biologically active nucleoside analogs .
Propiedades
Fórmula molecular |
C8H14O3S |
|---|---|
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
[(3aR,4S,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methanol |
InChI |
InChI=1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m1/s1 |
Clave InChI |
YCABSTBYVZTCQI-DSYKOEDSSA-N |
SMILES isomérico |
CC1(O[C@@H]2CS[C@H]([C@@H]2O1)CO)C |
SMILES canónico |
CC1(OC2CSC(C2O1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



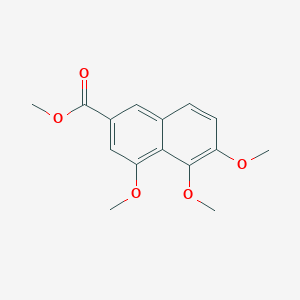
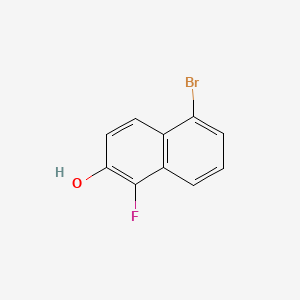
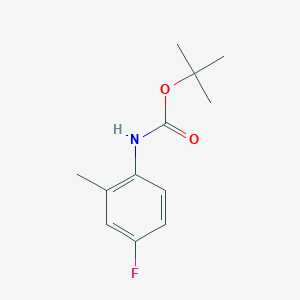

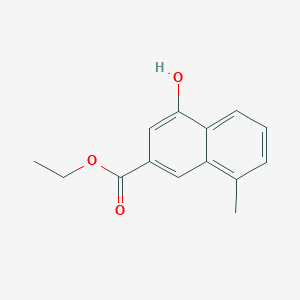
![(2S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1R)-2-[1-[3-[2-[2-[2-[2-[3-[2-[3-[[1-[(2S)-2-[1-[4-[5-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-amino-5-methoxybenzoyl]-4-methylidenepyrrolidin-2-yl]-1,3-oxazolidine-3-carbonyl]oxy-2-methylpropan-2-yl]disulfanyl]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13925939.png)

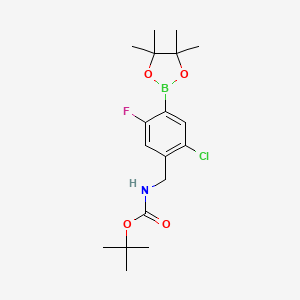
![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
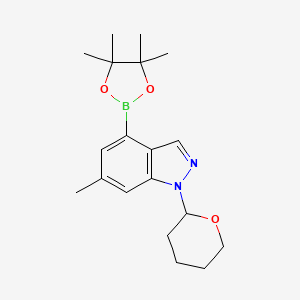
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)
